Schisandrin B is a bioactive lignan derived from the fruit of Schisandra chinensis, a plant known for its medicinal properties in traditional Chinese medicine. This compound has garnered attention for its potential therapeutic effects, including hepatoprotective, anti-inflammatory, and antioxidant activities. Schisandrin B is primarily recognized for its role in promoting liver health and has been studied for its effects on various cellular processes.
Schisandra chinensis, commonly referred to as five-flavor fruit, is native to East Asia and has been used for centuries in traditional medicine. The fruit contains a variety of bioactive compounds, including lignans, flavonoids, and triterpenes, with Schisandrin B being one of the most studied lignans. Extraction methods such as solvent extraction and advanced chromatography techniques are employed to isolate Schisandrin B from the fruit .
Schisandrin B belongs to the class of compounds known as lignans, which are phenolic compounds formed from the dimerization of phenylpropanoid units. It is classified under the subclass of dibenzocyclooctadiene lignans due to its unique molecular structure.
The synthesis of Schisandrin B can be achieved through various methods, including extraction from natural sources and synthetic organic chemistry techniques. The natural extraction typically involves using organic solvents like ethanol or methanol to isolate the compound from Schisandra chinensis fruits.
Technical Details:
Recent advancements in mass spectrometry and chromatography have enhanced the efficiency and accuracy of isolating Schisandrin B from complex mixtures .
The molecular formula of Schisandrin B is , with a molecular weight of approximately 414.48 g/mol. Its structure features a complex arrangement that includes multiple aromatic rings and hydroxyl groups.
Data:
Schisandrin B undergoes various chemical reactions typical of phenolic compounds, including oxidation and conjugation reactions. These reactions can affect its biological activity and stability.
Technical Details:
Research indicates that Schisandrin B can modulate various signaling pathways within cells, influencing processes such as apoptosis and inflammation .
The mechanism of action of Schisandrin B involves multiple pathways:
Data:
Relevant Data:
Schisandrin B has potential applications across various fields:
Recent studies have highlighted its role in promoting hepatic differentiation from stem cells, showcasing its potential therapeutic applications in regenerative medicine .
Schisandrin B (Sch B) induces mitochondrial-dependent apoptosis in hepatocellular carcinoma (HCC) by disrupting the balance of Bcl-2 family proteins. In Huh-7 xenograft models, Sch B (200–400 mg/kg) significantly downregulated anti-apoptotic Bcl-2 and upregulated pro-apoptotic Bax, triggering mitochondrial outer membrane permeabilization. This cascade culminates in cytochrome c release, which activates caspase-9 and executioner caspase-3, leading to PARP cleavage and DNA fragmentation [3] [5]. Sch B further amplifies apoptosis by suppressing the RhoA/ROCK1 pathway, which regulates cytoskeletal dynamics and cell survival. Inhibition of RhoA/ROCK1 by Sch B reduces tumor volume by 58% (p < 0.01) and enhances caspase-3 activity by 2.1-fold (p < 0.01) in HCC models [5].
Table 1: Sch B-Induced Apoptotic Mechanisms in Solid Tumors
Cancer Type | Molecular Targets | Key Effects | Experimental Model |
---|---|---|---|
Hepatocellular Carcinoma | ↓Bcl-2, ↑Bax, ↑caspase-3/9, ↓RhoA/ROCK1 | Mitochondrial depolarization; 58% tumor reduction | Huh-7 xenografts [5] |
Cholangiocarcinoma | ↓Bcl-2, ↑Bax, ↓CDK4, ↓cyclin D1 | G0/G1 cell cycle arrest; ΔΨm loss | HCCC-9810/RBE cells [3] |
Colorectal Cancer | ↑CHOP, ↓CXCL2, ↓ERK/DUSP11 | ER stress-induced apoptosis | HCT-116 cells [2] [4] |
In colorectal cancer (CRC), Sch B (75 µM) activates the unfolded protein response (UPR) pathway, elevating C/EBP homologous protein (CHOP) expression. CHOP suppresses the CXCL2/ERK/DUSP11 signaling axis, which normally promotes cell survival. RNA-seq analysis of Sch B-treated HCT-116 cells confirmed downregulation of ERK/MAPK pathway components and a 3.5-fold increase in CHOP (p < 0.01). This process induces G0/G1 cell cycle arrest and enhances caspase-3 cleavage by 40% (p < 0.01) [2] [4].
Sch B impedes epithelial-mesenchymal transition (EMT) in breast cancer by inhibiting the IL-6/STAT3/JAK2 cascade. Network pharmacology studies reveal that Sch B binds to STAT3’s SH2 domain, preventing its phosphorylation and nuclear translocation. This disrupts transcription of EMT markers such as Snail and Twist. In vitro, Sch B (20 µM) reduces breast cancer cell migration by 70% (p < 0.01) and downregulates N-cadherin while upregulating E-cadherin [1] [6].
Sch B targets focal adhesion kinase (FAK) in CRC, suppressing its interaction with SIRT1 and SMURF2. FAK inactivation reduces SMURF2-mediated ubiquitination of SIRT1, stabilizing this deacetylase. Elevated SIRT1 deacetylates SMAD4, inhibiting TGF-β-driven EMT. In HCT-116 cells, Sch B (50 µM) decreases metastasis by 65% (p < 0.01) and suppresses vimentin and β-catenin expression [4] [6].
Table 2: Sch B-Mediated EMT Inhibition Pathways
Signaling Axis | Sch B Action | Downstream Effects | Metastasis Reduction |
---|---|---|---|
STAT3/JAK2 (Breast) | Blocks STAT3 phosphorylation | ↓Snail, ↓Twist, ↑E-cadherin | 70% (p < 0.01) [6] |
FAK/SIRT1/SMURF2 (CRC) | Inactivates FAK; stabilizes SIRT1 | SMAD4 deacetylation; ↓vimentin | 65% (p < 0.01) [4] |
RhoA/ROCK1 (HCC) | ↓RhoA GTPase activity | ↓F-actin polymerization; ↓invadopodia | 60% (p < 0.01) [5] |
Sch B chemosensitizes CRC cells to 5-fluorouracil (5-FU) by inhibiting P-glycoprotein (P-gp) and multidrug resistance-associated protein 1 (MRP1). In xenograft models, Sch B co-administration reduced tumor volume by 48% compared to 5-FU alone (p = 0.015). Mechanistically, Sch B depletes ATP in cancer cells, diminishing energy-dependent drug efflux. This increases intracellular 5-FU accumulation by 3.2-fold and downregulates ABCB1 and ABCC1 gene expression [4].
Liposomal co-delivery systems encapsulating Sch B and 5-FU enhance drug bioavailability and tumor microenvironment (TME) targeting. These nanoparticles exploit the enhanced permeability and retention (EPR) effect, achieving 90% co-delivery efficiency. In CRC models, Sch B-5-FU liposomes reduced IL-6 and TNF-α production by 60% (p < 0.01) and suppressed VEGF-driven angiogenesis. Sch B further remodels the TME by inhibiting CAF activation and collagen deposition [1] [4].
Table 3: Synergistic Interactions of Sch B with Chemotherapeutics
Combination Partner | Mechanism of Synergy | Efficacy Enhancement | Key Outcomes |
---|---|---|---|
5-Fluorouracil | P-gp/MRP1 inhibition; ATP depletion | 48% tumor reduction vs. monotherapy | ↑5-FU accumulation; ↓ABCB1 [4] |
Doxorubicin (liposomal) | EPR effect; TME normalization | 90% co-delivery efficiency | ↓IL-6/TNF-α; ↓angiogenesis [1] |
Docetaxel | STAT3 pathway co-inhibition | Not quantified in results | Enhanced cytotoxicity in gastric cancer [6] |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2